(+)-Menthol
Overview
Description
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
(+)-menthol is a p-menthan-3-ol which has (1S,2R,5S)-stereochemistry. In contrast to (-)-menthol, the (+)-enantiomer occurs only rarely in nature. It is an enantiomer of a (-)-menthol.
This compound is a natural product found in Diaporthe amygdali with data available.
Scientific Research Applications
Gastrointestinal Effects
Menthol has been studied for its effects on gastrointestinal function. It reduces the amplitude of spontaneous contractions in the human distal colon, suggesting a role in managing conditions like irritable bowel disease. This action seems to involve the inhibition of Ca2+ influx through L-type Ca2+ channels (Amato, Liotta, & Mulè, 2014).
Athletic Performance
Research has explored the use of menthol as an ergogenic aid in athletic performance. Its application, via methods like mouth rinse or external application, could enhance performance, especially in endurance exercise. However, its effectiveness for speed or strength enhancement remains unclear (Stevens & Best, 2017).
Analgesic Properties
Menthol exhibits notable analgesic properties. It reduces nociceptive behavior and alters neuronal response to pain stimuli. It seems to function by activating Cl− channels and blocking voltage-gated Na+ and Ca2+ channels, thus decreasing neuronal excitability (Pan et al., 2012).
Antitussive Effects
Menthol serves as an effective antitussive (cough suppressant) agent. In a study, menthol inhalation led to a significant reduction in evoked cough, supporting its use in cough remedies (Morice, Marshall, Higgins, & Grattan, 1994).
Skin Penetration Enhancer
Menthol has been identified as a penetration enhancer, improving the delivery of drugs through the skin. This property is attributed to its ability to disrupt the lipid packing of the stratum corneum, facilitating drug permeation (Yang et al., 2016).
Ocular Drug Delivery
Menthol has been examined for its potential in enhancing ocular drug delivery. It significantly improved the penetration of dexamethasone disodium phosphate in the cornea without causing toxic reactions, suggesting its utility in ophthalmic drug delivery systems (Xu et al., 2011).
Mechanism of Action
Target of Action
The primary targets of (+)-Menthol are the transient receptor potential channels (TRP channels), particularly the TRPM8 and TRPA1 . These ion channels are involved in the sensation of cold and pain, respectively .
Mode of Action
This compound acts as an agonist for the TRPM8 channel, causing it to open and allow the influx of cations such as calcium and sodium into the cell . This leads to depolarization and the generation of an action potential, which is perceived as a cooling sensation . On the other hand, this compound acts as an antagonist for the TRPA1 channel, inhibiting its activation and thus reducing the sensation of pain .
Biochemical Pathways
The activation of TRPM8 by this compound triggers a cascade of biochemical events. The influx of calcium ions can activate various calcium-dependent enzymes and signaling pathways, leading to a variety of downstream effects . For instance, it can lead to the release of neurotransmitters, which can modulate neuronal activity . The inhibition of TRPA1 can prevent the transmission of pain signals, contributing to the analgesic effect of this compound .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver by cytochrome P450 enzymes into various metabolites . These metabolites are then excreted in the urine . The bioavailability of this compound can be influenced by factors such as the route of administration and the presence of other substances .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of ion channel activity, alteration of neuronal signaling, and the induction of a cooling sensation . Its analgesic effect is due to its ability to inhibit the TRPA1 channel, thereby reducing the transmission of pain signals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances can affect its absorption and bioavailability . The pH of the environment can influence the ionization state of this compound, which can affect its interaction with its targets . Temperature can also affect the activity of TRPM8 and thus the cooling sensation induced by this compound .
Properties
IUPAC Name |
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-AEJSXWLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | D,L-MENTHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029733 | |
Record name | (1S,2R,5S)-(+)-Menthol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
Record name | D,L-MENTHOL | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |
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Record name | d-Menthol | |
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Record name | Menthol | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
196 °F (NTP, 1992) | |
Record name | D,L-MENTHOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |
Record name | D,L-MENTHOL | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
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Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |
Record name | D,L-MENTHOL | |
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Record name | Menthol | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |
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CAS No. |
89-78-1, 15356-60-2, 15356-70-4 | |
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Melting Point |
100 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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